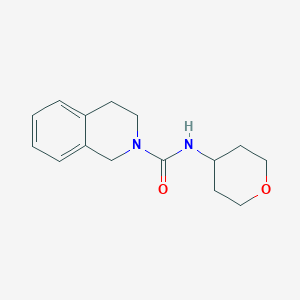

N-(tetrahydro-2H-pyran-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

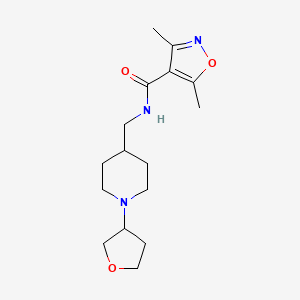

The compound “N-(tetrahydro-2H-pyran-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring structure with one oxygen atom and five carbon atoms . It also contains a 3,4-dihydroisoquinoline-2(1H)-carboxamide group, which is a bicyclic structure containing a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydropyran and isoquinoline rings, as well as the amide linkage between them. The tetrahydropyran ring is a type of oxygen-containing heterocycle, while the isoquinoline is a type of nitrogen-containing heterocycle .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide group. The tetrahydropyran ring could potentially undergo reactions at the oxygen atom or the adjacent carbon atoms. The isoquinoline ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the heterocyclic rings, the amide group, and any other functional groups present in the molecule .Scientific Research Applications

Synthesis Techniques and Chemical Transformations

Domino Reactions for Tetrahydroquinoline Derivatives : A notable synthesis approach involves the InCl(3)-catalyzed domino reaction of aromatic amines with cyclic enol ethers in water, leading to the efficient synthesis of new 1,2,3,4-tetrahydroquinoline derivatives. This method highlights the importance of cyclic enol ethers, such as 2,3-dihydrofuran and 3,4-dihydro-2H-pyran, for achieving high reactivity and cis selectivity through chelation control in water (Zhang & Li, 2002).

Functionalized Tetrahydroisoquinolines : Research on the versatile synthesis of functionalized tetrahydroisoquinolines from 2H-pyran-2-ones via nucleophile-mediated ring transformation exemplifies the strategic generation of these compounds. Such methodologies enable the construction of heterocyclic compounds with therapeutic importance, showcasing the flexibility of substituents and high yields (Kole & Singh, 2019).

Potential Applications Beyond Drug Discovery

Antitubercular Agents : Tetrahydroquinoline scaffolds, inspired by natural products, have been synthesized and evaluated for their antitubercular activity against M. tuberculosis. This research underscores the therapeutic potential of tetrahydroquinoline analogues beyond traditional drug applications, focusing on infectious diseases (Kumar et al., 2011).

Visible Light Photocatalysis : The development of efficient and practical methods for synthesizing 3,4-dihydroisoquinolinones via visible light photocatalytic strategies represents a significant advancement in the field. These methods facilitate direct conversion of N-H bonds into N-centered radicals, enabling intramolecular radical hydroamination and the synthesis of biologically important heterocycles (Yu et al., 2017).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such as interstitial collagenase .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been found to influence pathways related to cell division and apoptosis .

Result of Action

Similar compounds have been found to inhibit cell division and promote apoptosis .

properties

IUPAC Name |

N-(oxan-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-15(16-14-6-9-19-10-7-14)17-8-5-12-3-1-2-4-13(12)11-17/h1-4,14H,5-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNABQAYPVPKVHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate](/img/structure/B2917348.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)

![2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2917355.png)

![N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2917356.png)

![2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2917361.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2917364.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide](/img/structure/B2917365.png)

![6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2917366.png)

![1-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2917367.png)

![3,4,5,6-tetrachloro-N-[1-(4-methanesulfonylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2917371.png)